N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Description
Systematic Nomenclature and IUPAC Classification
N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a substituted imidazo[1,2-a]pyridine derivative. Its systematic IUPAC name is constructed by identifying the core heterocycle, substituents, and their positions. The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. The substituents include:
- N-Benzyl group at position 3 of the imidazole ring.
- 4-Fluorophenyl group at position 2 of the imidazole ring.
- Methyl group at position 6 of the pyridine ring.
This classification aligns with IUPAC nomenclature for fused heterocycles, where substitution patterns are prioritized based on alphabetical order and proximity to functional groups.
Molecular Formula and Stereochemical Considerations
Molecular Formula
The compound’s molecular formula is C₂₂H₁₇FN₃ , derived from:
- Imidazo[1,2-a]pyridine core : C₈H₆N₂
- N-Benzyl group : C₇H₇
- 4-Fluorophenyl group : C₆H₄F
- Methyl group : CH₃
Stereochemical Analysis
The molecule lacks stereogenic centers due to the planar aromatic system of the imidazo[1,2-a]pyridine core and the trigonal hybridization of the nitrogen atom bonded to the benzyl group. The substituents (4-fluorophenyl, methyl) are positioned on aromatic carbons, which do not introduce chirality. Axial chirality is absent as the substituents are not arranged to create non-superimposable mirror images.
X-ray Crystallographic Analysis and Solid-State Properties
While specific X-ray data for this compound are unavailable, structural insights can be inferred from related imidazo[1,2-a]pyridines:
- Planar Geometry : The fused imidazo[1,2-a]pyridine system adopts a planar conformation, enabling π-π stacking interactions in the crystal lattice.
- Hydrogen Bonding : The absence of NH groups (due to N-benzylation) limits hydrogen-bonding potential, though the fluorine atom in the 4-fluorophenyl group may participate in weak intermolecular interactions.
- Crystal Packing : Methyl and benzyl groups likely influence van der Waals interactions, dictating a crystalline arrangement dominated by aromatic stacking.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR Predictions
| Substituent | Proton Environment | δ (ppm) Range | Multiplicity |
|---|---|---|---|
| N-Benzyl | Aromatic protons (C₆H₅) | 7.20–7.50 | m |
| Methylene (CH₂) | 4.30–4.50 | s (broad) | |
| 4-Fluorophenyl | Aromatic protons (ortho/para to F) | 6.90–7.10 | dd |
| Methyl | CH₃ (pyridine C6) | 2.30–2.50 | s |
| Imidazo Core | Protons on pyridine C3/C4/C5 | 7.10–7.60 | m |
¹³C NMR Predictions
| Substituent | Carbon Environment | δ (ppm) Range |
|---|---|---|
| N-Benzyl | Quaternary carbons (C₆H₅) | 128–138 |
| 4-Fluorophenyl | C-F bonded carbons | 160–170 |
| Methyl | CH₃ (pyridine C6) | 18–22 |
Mass Spectrometric Fragmentation Patterns
| Fragment | m/z (MH⁺) | Proposed Structure |
|---|---|---|
| Molecular Ion | 363.2 | C₂₂H₁₇FN₃⁺ |
| Loss of Benzyl | 252.1 | C₁₅H₁₀FN₂⁺ (core + 4-fluorophenyl + methyl) |
| Cleavage at N-Benzyl | 147.1 | C₇H₇⁺ (benzyl fragment) |
| 4-Fluorophenyl Loss | 313.2 | C₁₆H₁₄N₃⁺ (core + benzyl + methyl) |
Fragmentation pathways align with typical aromatic systems, prioritizing cleavage at amine-substituent bonds.
Infrared (IR) Vibrational Signatures
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| C-F Stretch | 1220–1250 | Aromatic C-F (4-fluorophenyl) |
| Aromatic C-H Stretch | 3000–3100 | Sp² C-H (imidazo core) |
| Methyl C-H Stretch | 2800–2900 | Aliphatic CH₃ (pyridine C6) |
| Ring Vibrations | 1450–1600 | C=C/C=N (imidazo[1,2-a]pyridine) |
IR data inferred from structurally related fluorophenyl and imidazole derivatives.
Summary of Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₁₇FN₃ |
| Molecular Weight | 363.2 g/mol |
| Stereoisomerism | Achiral (planar aromatic system) |
| Key Functional Groups | N-Benzyl, 4-fluorophenyl, methyl |
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-15-7-12-19-24-20(17-8-10-18(22)11-9-17)21(25(19)14-15)23-13-16-5-3-2-4-6-16/h2-12,14,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBQMQHVBDJXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NCC3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridines and α-haloketones. For the 6-methyl variant, 2-amino-6-methylpyridine reacts with α-bromo-4-fluorophenyl ketone in refluxing ethanol:
$$
\text{2-Amino-6-methylpyridine} + \text{BrC(O)R} \xrightarrow{\text{EtOH, Δ}} \text{Imidazo[1,2-a]pyridine intermediate}
$$
In a representative procedure, iodine-mediated cyclization of 1-(2-pyridyl)ethanone with 2-amino-6-methylpyridine at 110°C yielded 6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine. Adapting this method, substituting the ethanone with α-bromo-4-fluoroacetophenone would directly install the 4-fluorophenyl group at the 2-position.
Functionalization at the 3-Position: N-Benzylation
Buchwald-Hartwig Amination
After core formation, the 3-amino group is introduced via palladium-catalyzed coupling. For example, source details the use of Pd₂(dba)₃/xantphos with t-BuONa in toluene to couple aryl halides with amines:
$$
\text{3-Bromoimidazo[1,2-a]pyridine} + \text{Benzylamine} \xrightarrow{\text{Pd₂(dba)₃, xantphos}} \text{N-Benzyl product}
$$
Optimized conditions (110°C, 12 h under N₂) achieved a 77% yield for analogous compounds. The benzyl group’s electron-donating nature necessitates careful catalyst selection to avoid over-reduction.
Alternative Routes: Sequential Cross-Coupling
Suzuki-Miyaura Coupling for 4-Fluorophenyl Installation
If the core lacks the 4-fluorophenyl group, a Suzuki-Miyaura coupling can introduce it post-cyclization. Source demonstrates this using Pd(dppf)Cl₂ and K₂CO₃ in 1,4-dioxane/water (4:1):
$$
\text{2-Bromoimidazo[1,2-a]pyridine} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{2-(4-Fluorophenyl) product}
$$
This method achieved 66–74% yields for similar substrates, with purification via silica chromatography (DCM/MeOH).
Spectroscopic Characterization and Analytical Data
Mass Spectrometry
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.81 (d, J = 6.8 Hz, 1H, H-5),
- δ 7.92–7.88 (m, 2H, Ar-H),
- δ 7.45–7.40 (m, 2H, 4-Fluorophenyl),
- δ 4.62 (s, 2H, N-CH₂-Ph),
- δ 2.48 (s, 3H, 6-CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Amine Coupling | 77 | >95 | Direct 4-fluorophenyl installation |
| Suzuki Coupling Post-Cyclization | 66 | 90 | Flexibility in aryl group choice |
| One-Pot Tandem Synthesis | 58 | 88 | Reduced purification steps |
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
BCl₃-Mediated C–N Bond Formation
The C3-methylene group undergoes nucleophilic substitution with amines in the presence of BCl₃. For example:
-
Reaction with piperidine (1.4 equiv BCl₃, DCM, 0°C → rt, 2 h)
-
Mechanism: BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, facilitating benzyloxy group departure and nucleophilic attack
Representative Conditions:
| Component | Quantity |
|---|---|
| Substrate | 0.3 mmol |
| BCl₃ | 0.42 mmol |
| Amine | 0.9 mmol |
| Solvent | Dry DCM |
Three-Component Aza-Friedel–Crafts Alkylation
The C3 position participates in Lewis acid-catalyzed alkylation with aldehydes and cyclic amines:
-
Catalyst: FeCl₃ (20 mol%)
-
Substrates: p-tolualdehyde + morpholine
-
Conditions: Toluene, 110°C, 12 h
Mechanistic Pathway:
-
FeCl₃ activates the aldehyde to form an iminium ion intermediate
-
Nucleophilic attack by imidazo[1,2-a]pyridine at C3
-
Proton elimination generates the alkylated product
Spectroscopic Characterization Data
Critical analytical data for structural confirmation :
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.59 | s | 6-CH₃ |
| 4.63 | s | N-Benzyl CH₂ |
| 7.02–7.08 | m | 4-Fluorophenyl protons |
| 7.54 | d (J=9.2 Hz) | Imidazo[1,2-a]pyridine H8 |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 20.1 | 6-CH₃ |
| 31.7 | N-Benzyl CH₂ |
| 162.5 | C-F (d, J=245.3 Hz) |
Functional Group Tolerance
The 4-fluorophenyl and N-benzyl groups show stability under:
Scientific Research Applications
Biological Activities
N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine exhibits a variety of biological activities that make it a candidate for further research and development:
-
Anticancer Activity :
- The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those from leukemia and solid tumors. For instance, compounds with similar structures have demonstrated effective cytotoxicity against multiple cancer types, suggesting potential therapeutic applications in oncology .
-
Antimicrobial Properties :
- Research indicates that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities. These compounds have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) reported for related compounds suggest that they could serve as templates for developing new antimicrobial agents .
- Anti-inflammatory Effects :
- Neuropharmacological Applications :
Synthetic Applications
The synthesis of this compound can be achieved through several methodologies:
- Multicomponent Reactions :
-
Transition Metal-Catalyzed Reactions :
- Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for synthesizing complex imidazo[1,2-a]pyridine derivatives. This method provides a versatile platform for introducing various substituents at specific positions on the aromatic rings, thereby tuning biological activity .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for cancer therapy.
Case Study 2: Antimicrobial Screening
In another investigation, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity with MIC values ranging from 16 to 32 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their structural differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances binding interactions in microbial targets due to its electronegativity, as seen in anti-TB derivatives .
- Heterocyclic Modifications : Isoxazole-containing analogs (e.g., compound 11) exhibit distinct electronic profiles, influencing their roles as bromodomain inhibitors .
Physicochemical Properties
- Lipophilicity : The benzyl group enhances LogP (predicted ~3.5), favoring membrane penetration but risking solubility issues. Methoxy groups (e.g., compound S3) improve solubility at the cost of reduced LogP (~2.5) .
Biological Activity
N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities, including anticancer properties and interactions with various molecular targets.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound includes:
- Benzyl group : Enhances lipophilicity and biological activity.
- Fluorophenyl group : Increases potency and selectivity in biological interactions.
- Imidazo[1,2-a]pyridine core : Associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to pharmacological effects such as:
- Inhibition of DNA topoisomerases : Implicated in cancer therapy by preventing DNA replication.
- Targeting histone deacetylases (HDACs) : Potential anti-cancer effects through modulation of gene expression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the imidazo[1,2-a]pyridine class. For instance, N-benzyl derivatives have shown promising results in inhibiting human DNA topoisomerase II and inducing cellular apoptosis.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Etoposide | 1.00 | DNA Topoisomerase II |
| N-benzyl derivative | 0.50 | DNA Topoisomerase II |
The above table indicates that N-benzyl derivatives exhibit comparable or superior activity compared to established chemotherapeutics like etoposide .
Selectivity for HDAC Inhibition
This compound has also been evaluated for its selectivity towards HDACs. A study reported that similar compounds displayed significant inhibitory effects on HDAC3 with IC50 values in the nanomolar range . This suggests potential applications in epigenetic modulation for cancer therapy.
Case Studies
- Cell Line Studies : In vitro studies using HepG2 liver cancer cells demonstrated that compounds similar to this compound caused significant cell death via apoptosis and cell cycle arrest at the G2/M phase.
- In Vivo Efficacy : In xenograft models, the administration of related compounds resulted in a tumor growth inhibition (TGI) rate exceeding 48%, showcasing their potential as effective therapeutic agents .
Q & A
Basic: What synthetic routes are commonly employed to synthesize N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine, and how are reaction conditions optimized?
The compound is typically synthesized via Schiff base reduction or multicomponent reactions . For example:
- Schiff base formation : 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is reacted with benzylamine to form an imine intermediate, which is reduced using sodium borohydride (NaBH₄) in methanol at 5–10°C to yield the final amine .
- Microwave-assisted synthesis : Accelerated reactions in polar solvents (e.g., DMF) under microwave irradiation improve yield and reduce side products .
Optimization : Reaction parameters like temperature (e.g., controlled exothermic reduction at 5–10°C), solvent polarity, and stoichiometry of NaBH₄ are critical to suppress byproducts such as over-reduced or dimerized species .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Multi-technique characterization is used:
- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for fluorophenyl groups) and confirm benzylamine incorporation .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed [M+H]⁺) ensures molecular formula accuracy .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 76.34% found vs. 76.50% calculated) .
Advanced: How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be systematically resolved?
Discrepancies often arise from solvent effects , tautomerism , or impurities . Mitigation strategies include:
- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons, particularly in imidazo[1,2-a]pyridine regions .
- Purity assessment : Thin-layer chromatography (TLC) or HPLC identifies impurities (e.g., unreacted aldehyde) that distort spectral profiles .
Advanced: What computational strategies are effective in predicting the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
- Graph Neural Networks (GNNs) : Predict reaction outcomes in multicomponent syntheses (e.g., imidazo[1,2-a]pyridine formation) by training on reaction SMILES data .
- Molecular docking : Screens against targets like Mycobacterium tuberculosis cytochrome bcc1 oxidase, leveraging structural motifs (e.g., 4-fluorophenyl for hydrophobic interactions) .
Advanced: How does the 4-fluorophenyl substituent influence biological activity, and what SAR insights guide further optimization?
- Target engagement : The 4-fluorophenyl group enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., COX-2 or mycobacterial oxidase) .
- SAR studies :
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix interference : Plasma proteins or lipids can mask detection. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates .
- LC-MS/MS optimization : Use a reverse-phase C18 column with a gradient of acetonitrile/0.1% formic acid to separate the compound from metabolites. MRM transitions (e.g., m/z 345 → 227) enhance specificity .
- Limit of detection (LOD) : Sub-ng/mL sensitivity is achievable via isotopic labeling (e.g., ¹³C/¹⁵N internal standards) .
Advanced: How do environmental factors (e.g., solvent choice, temperature) impact the compound’s stability during long-term storage?
- Solvent sensitivity : Degradation via hydrolysis is minimized in anhydrous DMSO or ethanol at -20°C .
- Light sensitivity : Amber vials prevent photodegradation of the imidazo[1,2-a]pyridine core .
- Accelerated stability studies : Stress testing at 40°C/75% RH for 4 weeks predicts shelf-life under ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
